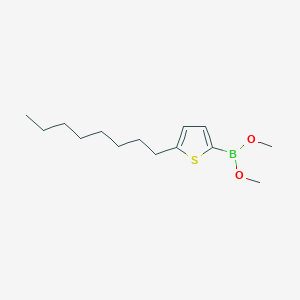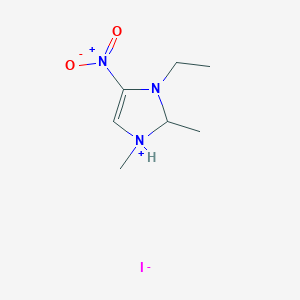
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- is a chemical compound that features a piperazine ring substituted with a carbonyl chloride group and a trifluoroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- typically involves the reaction of piperazine with phosgene to form piperazinecarbonyl chloride. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can hydrolyze in the presence of water to form piperazinecarboxylic acid and trifluoroacetic acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran
Catalysts: Base catalysts such as triethylamine for substitution reactions
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs due to its ability to form stable amide bonds.
Material Science: Used in the modification of polymers to introduce fluorinated groups, enhancing material properties such as hydrophobicity and thermal stability.
Mecanismo De Acción
The mechanism of action of 1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form stable bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-1-piperazinecarbonyl chloride
- 1-Piperidinecarbonyl chloride
- 1-Pyrrolidinecarbonyl chloride
Uniqueness
1-Piperazinecarbonyl chloride, 4-(2,2,2-trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in applications requiring robust and stable intermediates .
Propiedades
Número CAS |
821800-17-3 |
|---|---|
Fórmula molecular |
C7H8ClF3N2O2 |
Peso molecular |
244.60 g/mol |
Nombre IUPAC |
4-(2,2,2-trifluoroacetyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C7H8ClF3N2O2/c8-6(15)13-3-1-12(2-4-13)5(14)7(9,10)11/h1-4H2 |
Clave InChI |
VGNDPQKEQSUUNZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)C(F)(F)F)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)
![Dodecanamide, 2,2-difluoro-3-oxo-N-[(1S)-2-oxocyclohexyl]-](/img/structure/B14219650.png)
![Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol](/img/structure/B14219658.png)





![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)




![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
